Product packaging for 2-(4-Methoxyphenyl)cyclopentanone(Cat. No.:CAS No. 61349-69-7)

2-(4-Methoxyphenyl)cyclopentanone

Cat. No.: B3181220
CAS No.: 61349-69-7
M. Wt: 190.24 g/mol
InChI Key: PPWHSTMDJUJTPE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopentanone (CAS 61349-69-7) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This cyclopentanone derivative is supplied as a high-purity material (95% pure) intended for research and development purposes, and requires storage at 2-8°C . It serves as a valuable synthetic intermediate in organic chemistry, including use in the asymmetric synthesis of bioactive lactones and the development of catalytic asymmetric methods for producing α-aryl ketones . While the direct applications of this compound are centered on synthesis, its structural core is of significant interest in medicinal chemistry research. Notably, (E)-2-(4-Methoxybenzylidene)cyclopentanone (A2K10), a closely related derivative, has been investigated for its multi-target therapeutic potential in models of neurological disorders . Computational and pharmacological studies on this analogue have shown promising anti-Alzheimer's, antiepileptic, antiparkinsonian, and analgesic activities, potentially mediated through interactions with targets like the α7 nicotinic acetylcholine receptor . This suggests that this compound itself could be a crucial precursor for developing novel neuroactive compounds and probes. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B3181220 2-(4-Methoxyphenyl)cyclopentanone CAS No. 61349-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHSTMDJUJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methoxyphenyl Cyclopentanone

Direct Synthesis Routes

Direct synthesis routes focus on the introduction of the 4-methoxyphenyl (B3050149) group onto a pre-existing cyclopentanone (B42830) scaffold. These methods often involve the formation of a carbon-carbon bond at the α-position of the ketone.

Arylation of Enamines with Organolead(IV) Reagents

A notable direct synthesis involves the arylation of an enamine derivative of cyclopentanone using an organolead(IV) reagent. The reaction of 1-morpholinocyclopentene with p-methoxyphenyllead triacetate in a chloroform (B151607) solvent provides a high-yielding pathway to 2-(4-methoxyphenyl)cyclopentanone. researchgate.net This method is recognized for its simplicity and effectiveness under mild conditions. researchgate.net

However, the scope of this arylation reaction is sensitive to steric hindrance, which can limit its application to a relatively narrow range of substrates. researchgate.net A significant competing reaction is acetoxylation, which becomes more prevalent with enamines of cyclic ketones that show low to moderate yields of the desired arylated product. researchgate.net

Reactant 1Reactant 2ProductYieldNotes
1-Morpholinocyclopentenep-Methoxyphenyllead triacetateThis compoundHighSensitive to steric effects; competing acetoxylation reaction. researchgate.net

Alternative Arylation Strategies

Beyond organolead reagents, other transition-metal-catalyzed reactions offer alternative pathways for the α-arylation of ketones. Palladium-catalyzed cross-coupling reactions are a prominent example. These reactions can efficiently couple aryl halides with ketone enolates to form the desired α-aryl ketone. The choice of ligand is crucial for high efficiency and selectivity, with phosphine-based ligands such as 2-methyl-2'-dicyclohexylphosphinobiphenyl, BINAP, and Xantphos being particularly effective for a wide variety of ketones and aryl halides. organic-chemistry.org The reactions can be performed with low catalyst loadings (0.1-1.0 mol% Pd) and may use bases like potassium phosphate (B84403) (K₃PO₄), which is compatible with base-sensitive functional groups. organic-chemistry.org

Copper-catalyzed methods also provide a viable route. For instance, the arylation of activated methylene (B1212753) compounds, such as 1,3-dicarbonyls, can be achieved using copper(I) iodide (CuI) with L-proline as a ligand in the presence of cesium carbonate (Cs₂CO₃). organic-chemistry.org While this is typically applied to dicarbonyl compounds, modifications of this approach could be adapted for the mono-arylation of cyclopentanone.

Photocatalytic Cyclization Approaches

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling transformations under mild conditions using visible light. researchgate.net A relevant study details the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline, a heterocyclic analog of the target compound. nsf.gov This process involves the irradiation of p-methoxyazidobutyrophenone. nsf.gov

The proposed mechanism involves the initial excitation of the ketone chromophore, which then transfers energy to the azide (B81097) group, leading to the formation of a triplet alkylnitrene intermediate after the expulsion of a nitrogen molecule. nsf.gov In the presence of a hydrogen atom donor like tris(trimethylsilyl)silane (B43935) (TTMSS), this highly reactive nitrene undergoes selective reductive cyclization. nsf.gov The resulting amine radical is further reduced and cyclizes, followed by dehydration, to form the pyrroline (B1223166) product. nsf.gov While this specific reaction yields a pyrroline, the underlying principles of intramolecular cyclization initiated by a photocatalytic process could be conceptually applied to precursors designed to form a cyclopentanone ring.

PrecursorKey ReagentProductLight SourceMechanism Note
p-MethoxyazidobutyrophenoneTris(trimethylsilyl)silane (TTMSS)2-(4-Methoxyphenyl)-1-pyrroline340 nm LEDInvolves formation of a triplet alkylnitrene intermediate. nsf.gov

Precursor-Based Synthesis Approaches

These methods involve the construction of the this compound molecule from acyclic or different cyclic starting materials through cyclization or rearrangement reactions.

Cyclization of Acyclic Precursors

The synthesis of the target compound can be achieved by the cyclization of a suitable acyclic precursor. A logical precursor would be a derivative of glutaric acid, a 1,5-dicarbonyl compound. chemrxiv.org For instance, a molecule such as 2-(4-methoxyphenyl)glutaric acid or its corresponding diester could undergo an intramolecular cyclization reaction. The Dieckmann condensation, which is the intramolecular cyclization of a diester using a strong base to form a β-keto ester, is a classic method for forming five-membered rings. Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired this compound.

Alternatively, an intramolecular Friedel-Crafts acylation of a precursor like 5-(4-methoxyphenyl)pentanoyl chloride could be envisioned. However, this specific reaction would yield a different isomer. A more direct, though challenging, approach would involve the cyclization of a molecule like 4-(4-methoxyphenyl)-5-oxohexanoic acid. In a related synthesis, a carboxylic acid was cyclized by treatment with methanesulfonic acid to afford an indanone derivative, demonstrating the feasibility of acid-catalyzed ring closure. researchgate.netgoogle.com

Homologation Reactions

Homologation, specifically ring expansion, represents another synthetic strategy. This approach would involve the rearrangement of a smaller, four-membered ring system into the desired five-membered cyclopentanone. A plausible, though potentially complex, pathway could start with a cyclobutane (B1203170) derivative. youtube.com

For example, a reaction could be designed starting with a 1-(4-methoxyphenyl)cyclobutanol (B13996755) derivative. Protonation of the hydroxyl group by an acid catalyst would convert it into a good leaving group (water). youtube.com Departure of water would generate a secondary carbocation adjacent to the cyclobutane ring. The high ring strain of the cyclobutane provides a strong driving force for rearrangement. youtube.com An alkyl shift, where one of the ring bonds migrates to the carbocation center, would result in the expansion of the four-membered ring to a five-membered ring, forming a cyclopentyl carbocation. youtube.com Subsequent deprotonation or oxidation steps would then yield the final this compound product.

Rearrangement Pathways

Rearrangement reactions provide a powerful tool for the construction of cyclic ketones from smaller ring systems. One of the most relevant rearrangement pathways for the synthesis of 2-arylcyclopentanones is the Tiffeneau-Demjanov rearrangement. This reaction facilitates the one-carbon ring expansion of a cycloalkane, making it an ideal candidate for the synthesis of a five-membered ring from a four-membered ring precursor. wikipedia.orgorganicreactions.orgwikipedia.org

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethylcycloalkanol with nitrous acid to generate a diazonium ion. numberanalytics.com This is followed by a concerted rearrangement, where a carbon migrates with the expulsion of nitrogen gas, leading to a ring-expanded ketone. wikipedia.orgwikipedia.org For the synthesis of this compound, the starting material would be a 1-((aminomethyl)cyclobutyl)methanol derivative bearing a 4-methoxyphenyl group. The key step involves a 1,2-aryl shift of the 4-methoxyphenyl group to the adjacent carbocation formed after the departure of the diazonium group. libretexts.orglibretexts.orgwikipedia.org The migratory aptitude of the aryl group is a critical factor in the success of this rearrangement. libretexts.org

The general mechanism can be outlined as follows:

Diazotization of the primary amine on the aminomethyl group with nitrous acid.

Formation of an unstable diazonium salt.

Loss of nitrogen gas to form a primary carbocation.

A 1,2-rearrangement, in this case, the migration of the 4-methoxyphenyl group, to form a more stable carbocation.

Deprotonation to yield the final cyclopentanone product.

The stereochemistry of the rearrangement is often dependent on the conformation of the starting material and the relative orientation of the migrating group and the leaving group. numberanalytics.com

Asymmetric Synthesis of Enantiomerically Enriched Analogs

The development of asymmetric synthetic methods allows for the preparation of specific enantiomers of chiral molecules, which is of paramount importance in fields such as medicinal chemistry and materials science. For this compound, which possesses a stereocenter at the C2 position, both chiral auxiliary-mediated and stereoselective catalytic approaches can be envisioned.

Chiral Auxiliary Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Common strategies involve the use of chiral oxazolidinones, pseudoephedrine derivatives, or other chiral scaffolds. researchgate.netresearchgate.netharvard.edunih.gov

For the synthesis of an enantiomerically enriched analog of this compound, one could envision a strategy involving the asymmetric alkylation of a chiral enolate. A common approach utilizes an Evans-type chiral auxiliary, such as a chiral oxazolidinone. researchgate.net The general procedure would involve:

Acylation of the chiral auxiliary with a suitable carboxylic acid derivative to form a chiral imide.

Deprotonation with a strong base to form a stereochemically defined enolate.

Alkylation of the enolate with a reagent that will introduce the 4-methoxyphenylcyclopentyl moiety or a precursor.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The diastereoselectivity of the alkylation step is controlled by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. researchgate.net

Table 1: Representative Chiral Auxiliaries and Their Application in Asymmetric Alkylation

Chiral AuxiliaryTypical BaseElectrophile PrecursorExpected Diastereoselectivity (d.r.)Reference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneLDA or NaHMDS1-bromo-2-(4-methoxyphenyl)ethane>95:5 researchgate.net
(S,S)-Pseudoephedrine amideLiCl, LDA4-methoxybenzyl bromide>90:10 harvard.edu
Camphorsultamn-BuLi1-iodo-4-methoxybenzene>98:2 researchgate.net

This table presents a conceptual application of known chiral auxiliary methodologies to the synthesis of the target compound, as direct literature examples are not available. Diastereoselectivity values are based on typical results for these auxiliaries in similar alkylation reactions.

Stereoselective Catalytic Transformations

Stereoselective catalytic transformations offer a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of chiral 2-arylcyclopentanones, transition metal-catalyzed reactions, such as those involving rhodium and palladium, are particularly relevant. researchgate.netnih.govrsc.org

One potential strategy is the rhodium-catalyzed asymmetric conjugate addition of a 4-methoxyphenylboronic acid to cyclopentenone. tmc.edu Chiral phosphine (B1218219) ligands are commonly employed to induce enantioselectivity in such reactions. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Another powerful method is the palladium-catalyzed asymmetric α-arylation of cyclopentanone. nih.gov This reaction typically involves the use of a palladium catalyst in conjunction with a chiral ligand to couple an aryl halide or triflate with a ketone enolate.

Table 2: Conceptual Stereoselective Catalytic Approaches

Catalytic SystemLigandReactantsExpected Enantioselectivity (ee)Reference
[Rh(cod)Cl]₂(S)-BINAPCyclopentenone, 4-Methoxyphenylboronic acid>90% tmc.edu
Pd(OAc)₂(R)-Tol-BINAPCyclopentanone, 1-bromo-4-methoxybenzene>95% nih.gov
InBr₃/EtAlCl₂Chiral DiamineDonor-acceptor cyclopropane (B1198618), keteneHigh rsc.orgrsc.org

This table illustrates plausible catalytic methods for the asymmetric synthesis of the target molecule based on established catalytic systems for similar transformations. The enantioselectivity values are representative of what can be achieved with these catalysts.

These catalytic methods provide direct routes to enantiomerically enriched this compound, avoiding the need for the attachment and removal of a chiral auxiliary. The development of new and more efficient chiral catalysts continues to be an active area of research. rsc.orgorganic-chemistry.orgnih.govchemrxiv.orgmdpi.com

Reaction Mechanisms and Chemical Transformations of 2 4 Methoxyphenyl Cyclopentanone

Carbon-Carbon Bond Formation Mechanisms

The presence of α-hydrogens adjacent to the carbonyl group makes 2-(4-Methoxyphenyl)cyclopentanone a versatile precursor for reactions that extend its carbon framework.

The acidity of the protons on the carbons alpha to the carbonyl group allows for the formation of a nucleophilic enolate ion in the presence of a suitable base. This enolate is a key intermediate in many carbon-carbon bond-forming reactions. The enolate can exist as two different regioisomers, but deprotonation at the less substituted α-carbon (C5) is often sterically favored. However, the major site of reaction is typically the more substituted α-carbon (C2), which is activated by the adjacent methoxyphenyl group.

This enolate can react with various electrophiles, most commonly alkyl halides, in a class of reactions known as α-alkylation. orgsyn.orggoogle.com This process introduces a new alkyl group at the α-position. The choice of base and reaction conditions is crucial to control the regioselectivity and prevent side reactions like multiple alkylations. For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) can effectively generate the enolate, which can then be treated with an electrophile. orgsyn.org The reaction proceeds via an Sₙ2 mechanism, where the enolate attacks the alkyl halide, displacing the halide and forming a new C-C bond. libretexts.org

Table 1: Examples of Enolate-Mediated Alkylation

Reactant Base Electrophile Product
This compound LDA Methyl Iodide 2-Methyl-2-(4-methoxyphenyl)cyclopentanone

The use of silyl (B83357) enol ethers, formed by trapping the enolate with a silicon source like chlorotrimethylsilane, provides an alternative route for α-alkylation. orgsyn.org These intermediates can be isolated and then reacted with Sₙ1-reactive alkyl halides in the presence of a Lewis acid, offering a complementary method to traditional enolate chemistry. orgsyn.org

This compound can participate in aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming process. brainly.commagritek.com In a crossed or mixed aldol condensation, the enolate of this compound attacks the carbonyl carbon of an aldehyde that cannot form an enolate itself, such as an aromatic aldehyde. brainly.com For example, the reaction with 4-methoxybenzaldehyde (B44291) under basic conditions (like NaOH or NaOEt) leads to the formation of a β-hydroxy ketone, which readily dehydrates upon heating to yield a thermodynamically stable α,β-unsaturated ketone, also known as an enone or a chalcone (B49325) analog. brainly.comchegg.com This type of reaction is often referred to as a Claisen-Schmidt condensation. researchgate.net

Table 2: Claisen-Schmidt Condensation of this compound

Ketone Aldehyde Catalyst Product

A more complex and powerful application of this reactivity is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. libretexts.orgjk-sci.com In this sequence, this compound would first act as a Michael donor, where its enolate adds to an α,β-unsaturated ketone like methyl vinyl ketone. wikipedia.orgjuniperpublishers.com The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, where an enolate formed on one ketone attacks the other carbonyl group, followed by dehydration to yield a new cyclohexenone ring fused to the original cyclopentane (B165970) ring. masterorganicchemistry.comlibretexts.org

Derivatives of this compound can be engineered to undergo intramolecular cyclization reactions to form complex polycyclic systems. One documented example involves a derivative, p-methoxyazidobutyrophenone, which upon irradiation, forms a triplet alkylnitrene. nsf.gov This highly reactive intermediate undergoes a selective reductive cyclization in the presence of a hydrogen atom source to yield 2-(4-methoxyphenyl)-1-pyrroline. nsf.gov This transformation highlights the potential for using the inherent reactivity of the functional groups to construct new heterocyclic rings.

Another pathway involves the cyclization of a carboxylic acid derivative. For instance, a derivative of 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentanoic acid, structurally related to the core of our subject compound, can be cyclized using methanesulfonic acid to afford an indanone, demonstrating an intramolecular Friedel-Crafts-type reaction. researchgate.net

Transformations of the Carbonyl Moiety

The carbonyl group is a central site of reactivity in this compound, allowing for its conversion into a variety of other functional groups.

A primary transformation is the Wittig reaction, which converts the ketone into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.orgumass.edu The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, the latter being the thermodynamic driving force for the reaction. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Using methylenetriphenylphosphorane, for example, would convert the carbonyl group into a methylene (B1212753) (=CH₂) group.

The carbonyl group can also be reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction leads to the formation of 2-(4-methoxyphenyl)cyclopentanol. Biotransformation studies on the related compound 2-(4-methoxybenzyl)cyclopentanone have shown that plant cells can efficiently reduce the carbonyl group to yield both cis- and trans-alcohols. researchgate.net

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxyphenyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The methoxy (B1213986) (-OCH₃) group is a powerful activating group and an ortho-, para-director. youtube.com Since the para position is occupied by the cyclopentanone (B42830) ring, electrophilic attack will be directed to the two ortho positions (C-3' and C-5') on the aromatic ring.

Common EAS reactions include:

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. youtube.commasterorganicchemistry.com This would lead to the formation of 2-(3-nitro-4-methoxyphenyl)cyclopentanone.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would introduce a halogen atom at an ortho position. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid (-SO₃H) group onto the ring. youtube.commasterorganicchemistry.com

Table 3: Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Electrophile Expected Major Product
Nitration HNO₃, H₂SO₄ NO₂⁺ 2-(3-Nitro-4-methoxyphenyl)cyclopentanone
Bromination Br₂, FeBr₃ Br⁺ (complexed) 2-(3-Bromo-4-methoxyphenyl)cyclopentanone

Reductive and Oxidative Processes

Beyond the specific transformations of the carbonyl group, the entire molecule can undergo various reductive and oxidative processes.

A significant oxidative reaction for cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The mechanism involves the migration of one of the α-carbons to an oxygen atom. The migratory aptitude of the groups attached to the carbonyl is crucial for determining the product. Generally, the more substituted carbon has a higher migratory aptitude. In the case of this compound, the tertiary carbon bearing the methoxyphenyl group would preferentially migrate, leading to the formation of a six-membered lactone. organic-chemistry.org

Table 4: Baeyer-Villiger Oxidation of this compound

Reactant Reagent Product Type

Reductive processes can include the complete deoxygenation of the carbonyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can convert the cyclopentanone into a cyclopentane, yielding (4-methoxyphenyl)cyclopentane. A Clemmensen reduction has been successfully applied to a related indanone to achieve deoxygenation. researchgate.net Furthermore, studies on the low-temperature oxidation of cyclopentanone itself indicate that under certain conditions, processes can lead to the formation of cyclopentenone via HO₂ elimination. nih.gov

Catalytic Reaction Pathways

The chemical reactivity of this compound is significantly influenced by catalytic processes, which can be broadly categorized into two main pathways: the reduction of the carbonyl group and the cleavage of the cyclopentanone ring. These transformations are pivotal for the synthesis of valuable chiral molecules and complex structural motifs.

One of the most prominent catalytic pathways for this compound and its derivatives is the asymmetric hydrogenation of the ketone functionality. This reaction is of considerable interest as it allows for the stereoselective synthesis of 2-(4-methoxyphenyl)cyclopentanols, which are chiral building blocks for various biologically active compounds. Research in this area has largely focused on the use of chiral transition metal catalysts, particularly those based on iridium and ruthenium, to achieve high yields and excellent enantioselectivity.

A significant study by Zhang and colleagues in 2021 demonstrated an efficient asymmetric hydrogenation of racemic α-aryl-β-ethoxycarbonyl cyclopentanones, which are structurally analogous to this compound, through a dynamic kinetic resolution process. acs.orgacs.org This method utilizes a chiral iridium Ir-SpiroPAP catalyst to produce the corresponding chiral 2-arylcyclopentanols with three contiguous stereocenters in high yields and with exceptional enantio- and diastereoselectivities. acs.orgacs.org The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide (KOtBu), and under hydrogen pressure. The choice of solvent has been shown to significantly impact both the reaction rate and the stereochemical outcome. acs.org For instance, while ethanol (B145695) often provides a good balance of reactivity and selectivity, other alcohols like methanol (B129727) or n-propanol can also be used, sometimes leading to variations in enantiomeric excess. acs.org

The general conditions and outcomes for the asymmetric hydrogenation of related α-aryl-β-ethoxycarbonyl cyclopentanones are summarized in the table below, providing a strong model for the expected catalytic behavior of this compound.

Table 1: Asymmetric Hydrogenation of Racemic α-Aryl-β-ethoxycarbonyl Cyclopentanones using a Chiral Iridium Catalyst

Aryl Substituent (R) Catalyst Base Solvent H₂ Pressure (atm) Temp. (°C) Yield (%) dr (cis,cis:cis,trans) ee (%)
Phenyl (R)-Ir-SpiroPAP KOtBu Ethanol 8 RT >99 70:30 92
o-Methoxyphenyl (R)-Ir-SpiroPAP KOtBu Ethanol 8 RT 95 95:5 96
p-Methylphenyl (R)-Ir-SpiroPAP KOtBu Ethanol 8 RT 94 88:12 94

Data sourced from Zhang et al. (2021). acs.orgacs.org RT = Room Temperature.

In addition to the reduction of the carbonyl group, another significant catalytic transformation involves the activation and cleavage of the carbon-carbon bonds within the cyclopentanone ring. A study by Dong and colleagues in 2016 reported a rhodium-catalyzed C-C bond activation of 3-arylcyclopentanones, a constitutional isomer of the title compound. nih.govnih.gov This methodology allows for the synthesis of functionalized α-tetralones, which are important structural motifs in organic synthesis. nih.govnih.gov The reaction is facilitated by a combination of a rhodium pre-catalyst, an N-heterocyclic carbene (NHC) ligand, and an amino-pyridine co-catalyst. nih.govnih.gov This pathway demonstrates the potential for more complex skeletal rearrangements of this compound under specific catalytic conditions.

The catalytic transfer hydrogenation of cyclic ketones, including cyclopentanone derivatives, represents an alternative to the use of high-pressure hydrogen gas. mdpi.comresearchgate.net This method typically employs a hydrogen donor, such as a secondary alcohol, in the presence of a suitable catalyst, often a metal oxide like magnesium oxide. mdpi.com While specific studies on the catalytic transfer hydrogenation of this compound are not extensively documented, the general applicability of this method to a wide range of ketones suggests it as a viable pathway for its reduction. mdpi.com

The development of catalysts for the hydrogenation of furfural (B47365) to cyclopentanone also provides insights into potential catalytic systems. mdpi.comrsc.orgmdpi.com For instance, nickel-based catalysts, such as Ni-Cu bimetallic systems on silica (B1680970) supports or nickel phosphide (B1233454) on metal-organic frameworks (MOFs), have shown high efficacy in the hydrogenation of the furan (B31954) ring and subsequent rearrangement to form the cyclopentanone core. rsc.orgmdpi.com These findings highlight a broader range of transition metal catalysts that could be explored for the hydrogenation of substituted cyclopentanones like this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(4-Methoxyphenyl)cyclopentanol
α-Aryl-β-ethoxycarbonyl cyclopentanone
2-Arylcyclopentanol
Potassium tert-butoxide
Ethanol
Methanol
n-Propanol
3-Arylcyclopentanone
α-Tetralone
Magnesium oxide
Furfural
Cyclopentanone
Nickel
Copper

Derivatives and Structural Modifications of 2 4 Methoxyphenyl Cyclopentanone

Synthesis of Alpha, Beta-Unsaturated Cyclopentanone (B42830) Analogs

The presence of alpha-hydrogens in 2-(4-methoxyphenyl)cyclopentanone allows for condensation reactions with aromatic aldehydes to yield alpha, beta-unsaturated ketones, also known as chalcones. These reactions are typically base-catalyzed and lead to the formation of mono- and bis-arylidene derivatives.

Monoarylidene Derivatives

The monoarylidene derivative, specifically (E)-2-(4-Methoxybenzylidene)cyclopentanone, is synthesized through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde.

Bis-arylidene Derivatives

Further extending the conjugation, bis-arylidene derivatives can be synthesized. An important example is 2,5-Bis[(4-methoxyphenyl)methylene]cyclopentanone. The synthesis of this compound typically involves the condensation reaction between cyclopentanone and 4-methoxybenzaldehyde (B44291) in the presence of a base. ontosight.aichegg.comontosight.ai This type of reaction is a classic method for creating compounds with extended π-systems. ontosight.ai The resulting compound, also known by identifiers such as CHEMBL509621 and NSC15809, has a cyclopentanone ring with two benzylidene groups at the 2 and 5 positions, each with a methoxy (B1213986) group on the benzene (B151609) ring. ontosight.ainih.gov The (2E,5E) configuration is the commonly formed isomer, indicating the geometry of the double bonds. nih.govchemspider.com

Heterocyclic Ring Incorporations Utilizing the Cyclopentanone Scaffold

The cyclopentanone ring of this compound and its derivatives can be utilized as a building block for the synthesis of various heterocyclic compounds. These reactions often involve the carbonyl group and the adjacent alpha-carbons, leading to the formation of new ring systems fused or attached to the cyclopentanone core.

Pyran and Pyridine (B92270) Derivatives

The synthesis of pyran and pyridine derivatives often starts from chalcone-like precursors derived from cyclopentanone. For instance, a series of coumarin (B35378) analogues bearing 4H-pyran and 1,4-dihydropyridine (B1200194) rings have been synthesized from 3-acetylcoumarin. nih.gov While not directly from this compound, these syntheses illustrate the general strategies that could be adapted. The synthesis of novel pyridine derivatives has also been achieved from chalcones, which are structurally related to the arylidene derivatives of cyclopentanone. researchgate.net

Thiophene Derivatives

Thiophene rings can be constructed from dicarbonyl compounds or their equivalents. The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. impactfactor.orgnih.gov This method could potentially be applied to this compound. Another approach involves the reaction of a condensation product with elemental sulfur. For example, the reaction of 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile with cyclopentanone yields a condensed product which, upon reaction with elemental sulfur in the presence of ethanol (B145695) and triethylamine, gives a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative. scirp.org

Isoxazole (B147169) Derivatives

Isoxazole derivatives can be synthesized from α,β-unsaturated ketones (chalcones) by reaction with hydroxylamine (B1172632) hydrochloride. jocpr.comfrontiersin.org This reaction proceeds through the formation of a ketoxime intermediate, followed by cyclization to form the isoxazole ring. wpmucdn.com For instance, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been reported from a brominated chalcone (B49325) precursor. wpmucdn.com Similarly, isoxazoline (B3343090) derivatives have been prepared by reacting isatinoid chalcones with hydroxylamine hydrochloride and anhydrous sodium acetate (B1210297) in glacial acetic acid. nih.gov These methods demonstrate the feasibility of converting the arylidene derivatives of this compound into isoxazole-containing compounds.

Pyrazole (B372694) and Pyrrolotriazine Systems

The construction of pyrazole and pyrrolotriazine ring systems from this compound necessitates its conversion into suitable precursors, typically 1,3-dicarbonyl compounds or α,β-unsaturated ketones.

A common strategy to generate a precursor for pyrazole synthesis is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base. For instance, the reaction of a cyclopentanone with a substituted benzaldehyde (B42025) can yield an α,α'-bis(benzylidene)cycloalkanone. nih.govwikipedia.org This product, being an α,β-unsaturated ketone, can then undergo cyclocondensation with hydrazine (B178648) or its derivatives to form a pyrazole ring. The general mechanism for pyrazole synthesis from 1,3-dicarbonyls involves the formation of an imine with one nitrogen of hydrazine, followed by the formation of an enamine with the second nitrogen, and subsequent aromatization. youtube.com

Alternatively, formylation of the cyclopentanone at the C-2 position would generate a 1,3-dicarbonyl equivalent, a direct precursor for pyrazole synthesis. This can be achieved through a Claisen condensation with a suitable formylating agent. The resulting β-ketoaldehyde can then be reacted with hydrazine to yield the corresponding pyrazole derivative.

The synthesis of pyrrolotriazine systems from this compound is a more complex transformation that would likely involve a multi-step sequence. A possible conceptual approach would be the initial conversion of the cyclopentanone to a pyrrole-fused derivative, which could then be further elaborated to construct the triazine ring. The synthesis of pyrrolo[2,1-f] Current time information in Bangalore, IN.orgsyn.orgchemsrc.comtriazines has been reported from various precursors, including N-aminopyrroles, but a direct route from this compound is not prominently described in the literature. wikipedia.org

Indacene Derivatives

The synthesis of indacene derivatives from this compound represents a significant structural elaboration, creating a tricyclic system. While direct, single-step methods are not common, multi-step pathways can be envisioned. One potential strategy involves the Knoevenagel condensation of this compound with an appropriate active methylene compound, followed by an intramolecular cyclization reaction. For example, the condensation with a malonic acid derivative could be followed by a Friedel-Crafts-type acylation to form the second five-membered ring.

Another approach could involve the initial conversion of the cyclopentanone to a derivative that is amenable to a Nazarov cyclization, a common method for synthesizing cyclopentenones which can be precursors to indanones. The synthesis of 1-indanones, which are key components of the indacene skeleton, has been extensively reviewed and often involves intramolecular Friedel-Crafts reactions or cyclizations of dicarboxylic acids and their derivatives. beilstein-journals.org A plausible, albeit challenging, route could involve the elaboration of the cyclopentanone into a suitable diene precursor, which could then undergo an intramolecular Diels-Alder reaction to construct the indacene framework.

Functional Group Interconversions and Substituent Effects on the Methoxyphenyl Moiety

The methoxyphenyl group of this compound offers opportunities for various functional group interconversions, which can modulate the electronic properties and reactivity of the molecule.

A primary transformation is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 2-(4-hydroxyphenyl)cyclopentanone. This demethylation can be effectively achieved using strong Lewis acids such as boron tribromide (BBr₃). orgsyn.orgcommonorganicchemistry.com The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Another common reagent for ether cleavage is hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orgtransformationtutoring.comlibretexts.org In the case of aryl alkyl ethers, this cleavage consistently produces a phenol and an alkyl halide, as the aromatic ring is not susceptible to nucleophilic substitution under these conditions. libretexts.orglibretexts.org

The aromatic ring is also amenable to electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents. The position of substitution will be directed by the existing methoxy group (an ortho, para-director) and the cyclopentanone-containing alkyl substituent (also generally ortho, para-directing, though deactivating).

Below is a table summarizing potential functional group interconversions on the methoxyphenyl moiety of this compound.

Starting MaterialReagent(s)ProductReaction Type
This compoundBBr₃ or HBr/HI2-(4-Hydroxyphenyl)cyclopentanoneDemethylation / Ether Cleavage
This compoundHNO₃ / H₂SO₄2-(4-Methoxy-3-nitrophenyl)cyclopentanoneNitration
This compoundBr₂ / FeBr₃2-(3-Bromo-4-methoxyphenyl)cyclopentanoneBromination

Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenyl Cyclopentanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For 2-(4-Methoxyphenyl)cyclopentanone, the spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the aliphatic protons of the cyclopentanone (B42830) ring.

The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group protons present as a sharp singlet, usually around 3.8 ppm. The protons on the cyclopentanone ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to both the aromatic ring and the carbonyl group, is expected to be shifted downfield compared to the other ring protons.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on general principles and data from similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to OMe) ~ 6.8 - 7.0 Doublet (d) 2H
Aromatic (meta to OMe) ~ 7.1 - 7.3 Doublet (d) 2H
Methoxy (-OCH₃) ~ 3.8 Singlet (s) 3H
Cyclopentanone (C2-H) ~ 3.5 - 3.7 Multiplet (m) 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the most downfield signal is expected for the carbonyl carbon (C1) of the cyclopentanone ring, typically appearing above 200 ppm. The aromatic carbons will show four distinct signals due to the symmetry of the 1,4-disubstituted ring. The carbon bearing the methoxy group will be significantly shifted downfield due to the deshielding effect of the oxygen atom. The methoxy carbon itself will appear as a sharp signal around 55 ppm. The aliphatic carbons of the cyclopentanone ring will resonate in the upfield region of the spectrum.

Again, while a specific spectrum for the title compound is not available, data from related structures like 2-methylcyclopentanone (B130040) chemicalbook.com and cyclopentanone chemicalbook.com show the carbonyl carbon resonating at very high chemical shifts, and the ring carbons appearing in the 20-40 ppm range. For the aromatic portion, data for compounds like 2-(4-methoxyphenyl)pyridine (B1296241) show the methoxy carbon at approximately 55.2 ppm and the aromatic carbons in the 114-160 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on general principles and data from similar compounds.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~ 215 - 220
Aromatic (C-OMe) ~ 158 - 160
Aromatic (C-H) ~ 114 - 130
Aromatic (ipso-C) ~ 130 - 135
Methoxy (-OCH₃) ~ 55
Cyclopentanone (C2) ~ 50 - 55

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property under specific analytical conditions. The mass spectrometer then provides a mass spectrum of the eluting compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed can help in confirming the structure. Common fragmentation pathways for this type of molecule could involve cleavage of the bond between the aromatic ring and the cyclopentanone moiety, or fragmentation of the cyclopentanone ring itself. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₄O₂), the exact mass can be calculated and compared to the experimentally determined value. This high level of accuracy is crucial for confirming the identity of a known compound or for determining the formula of a new derivative. For instance, HRMS has been used to confirm the elemental composition of various complex organic molecules, including derivatives of quinoline. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the five-membered ketone ring. chemicalbook.com

Strong absorption bands in the range of 1250-1000 cm⁻¹ due to the C-O stretching vibrations of the aryl-ether group (methoxyphenyl group). chemicalbook.com

Absorption bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentanone ring would be observed just below 3000 cm⁻¹.

Data from similar compounds, such as 4-acetylanisole, show a strong carbonyl peak and characteristic C-O and aromatic C=C stretching bands. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone (C=O) Stretch ~ 1740
Aryl Ether (C-O) Stretch ~ 1250
Aromatic (C=C) Stretch ~ 1600, 1510
Aromatic (C-H) Stretch ~ 3100 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by the presence of two primary chromophores: the carbonyl group (C=O) of the cyclopentanone ring and the 4-methoxyphenyl (B3050149) group. The interaction and electronic transitions within these moieties dictate the compound's UV-Vis absorption profile.

The carbonyl group typically exhibits a weak absorption band corresponding to the n→π* (non-bonding to anti-bonding pi orbital) transition. For unconjugated cyclic ketones like cyclopentanone, this transition is observed in the region of 280-300 nm. The parent cyclopentanone, for instance, shows an absorption maximum (λmax) around 285 nm in various solvents. nist.gov This transition is characteristically of low molar absorptivity (ε), generally less than 100 L·mol⁻¹·cm⁻¹.

The second chromophore, the 4-methoxyphenyl group, displays strong absorptions due to π→π* transitions within the benzene ring. A primary absorption band (E2-band) for monosubstituted benzenes is typically observed around 200-230 nm, with a secondary, less intense band (B-band) appearing at longer wavelengths, usually between 250-280 nm. The presence of the electron-donating methoxy group (-OCH₃) on the benzene ring causes a bathochromic (red) shift in these absorptions compared to unsubstituted benzene.

In the case of this compound, the aryl substituent is not directly conjugated with the carbonyl group. This lack of conjugation means that the electronic transitions of the two chromophores are largely independent, although some interaction through space or the sigma bond framework can occur. Consequently, the UV-Vis spectrum of this compound is expected to be a composite of the absorptions of its constituent chromophores.

A strong absorption is anticipated in the shorter wavelength UV region (around 220-230 nm and another around 270-280 nm) corresponding to the π→π* transitions of the methoxyphenyl group. Overlapping with or appearing as a shoulder on the secondary benzene band, the weak n→π* transition of the cyclopentanone carbonyl group is also expected in the 280-300 nm range.

Table 1: Expected UV-Vis Absorption Data for this compound

Chromophore/TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Phenyl π→π* (E2-band)~225High
Phenyl π→π* (B-band)~275Moderate
Carbonyl n→π*285 - 300Low (<100)

Note: The values in this table are estimations based on the analysis of constituent chromophores and data for analogous compounds, in the absence of direct experimental data for this compound.

X-ray Diffraction Crystallography

As of the latest literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, a detailed analysis of its crystal structure, including unit cell parameters and specific atomic coordinates, cannot be provided.

However, based on the known structures of related compounds, such as cyclopentanone derivatives and molecules containing the 4-methoxyphenyl moiety, several structural features can be anticipated. The cyclopentanone ring is expected to adopt a non-planar, puckered conformation, most likely an envelope or a twist (half-chair) conformation, to minimize steric strain. The 4-methoxyphenyl group would be attached at the C2 position of the cyclopentanone ring. The relative orientation (stereochemistry) of this substituent, whether it is in a cis or trans relationship with other potential substituents on the ring, would be definitively established by X-ray crystallography.

The methoxy group on the phenyl ring is generally found to be coplanar with the ring to maximize resonance stabilization. The torsion angle between the plane of the phenyl ring and the cyclopentanone ring would be a key structural parameter, influencing intermolecular interactions in the crystal lattice.

In the absence of experimental data for the title compound, it is instructive to consider the crystallographic data for derivatives. For example, the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol reveals details about the planarity and hydrogen bonding involving a methoxyphenyl group. researchgate.net Similarly, studies on other complex organic molecules incorporating a methoxyphenyl group provide insights into typical bond lengths and angles for this fragment. researchgate.net

Should single crystals of this compound be grown, X-ray diffraction analysis would provide the following critical data:

Table 2: Hypothetical X-ray Crystallographic Data Parameters for this compound

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.
ZThe number of molecules per unit cell.
Key Bond Lengths (Å)e.g., C=O, C-C (ring), C-C (ring-aryl), C-O (methoxy).
Key Bond Angles (°)e.g., Angles within the cyclopentanone ring, C-C-C=O.
Torsion Angles (°)e.g., Defining the ring pucker, orientation of the aryl group.

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study and is for illustrative purposes only, as no experimental data is currently available for this specific compound.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The cyclopentanone (B42830) scaffold is a core structural motif in a vast number of natural products and biologically active molecules, including steroids, prostaglandins, and antibiotics. digitellinc.com The introduction of a 4-methoxyphenyl (B3050149) substituent at the 2-position of the cyclopentanone ring provides a versatile handle for further chemical transformations, making 2-(4-methoxyphenyl)cyclopentanone and its derivatives crucial intermediates in the synthesis of more complex molecular targets.

Derivatives of 2-benzyl-cyclopentanone, a structurally related scaffold, serve as important intermediates in the production of compounds for agricultural and horticultural applications. google.com For instance, a patented method describes the synthesis of 2-benzyl-5,5-bis(hydroxymethyl)-cyclopentanone derivatives, highlighting the industrial relevance of this class of compounds as precursors to agrochemicals. google.com

Furthermore, the 4-methoxyphenyl group is a common feature in many pharmacologically active molecules. An example is the compound (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, which has been identified as a potent agent for reversing multidrug resistance in cancer cells. nih.gov While the synthesis of this specific molecule does not directly start from this compound, the presence of the methoxyphenyl moiety underscores its importance in the design of complex therapeutic agents. The synthesis of such molecules often involves multi-step sequences where a cyclopentanone precursor could be strategically employed.

The table below details examples of complex molecules where the 2-arylcyclopentanone core or the 4-methoxyphenyl group are key structural features, illustrating the potential roles of this compound as a synthetic intermediate.

Target Molecule/Derivative ClassSynthetic Role of PrecursorApplication Area
2-Benzyl-5,5-bis(hydroxymethyl)-cyclopentanone DerivativesIntermediateAgricultural Chemicals
(2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanolStructural component providing biological activityCancer Therapy (Multidrug Resistance Reversal)
Prostaglandins, Steroids, AntibioticsCore scaffoldPharmaceuticals

Utilization in Catalysis and Method Development

While direct applications of this compound as a catalyst are not extensively documented, the broader class of cyclopentanone derivatives is central to the development of new catalytic methods. Research in this area often focuses on the efficient and stereoselective synthesis of substituted cyclopentanones, which are themselves valuable building blocks.

One area of active research is the development of catalytic methods for the synthesis of cyclopentanone derivatives. For example, a novel dual Lewis acidic cooperative catalytic system has been developed for the asymmetric synthesis of enantioenriched cyclopentanones from donor-acceptor cyclopropanes and ketenes. digitellinc.com This methodology provides a powerful tool for accessing chiral cyclopentanone derivatives that can serve as precursors in pharmaceutical synthesis. digitellinc.com

Another example of method development is the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone, catalyzed by a mixed metal oxide catalyst (NiO-Co3O4/TiO2). rsc.org This reaction proceeds through a self-condensation followed by hydrogenation, demonstrating the utility of catalysis in creating C-C bonds and functionalizing the cyclopentanone ring. rsc.org Such catalytic strategies could potentially be adapted for the synthesis and derivatization of this compound.

The following table summarizes catalytic methods relevant to the synthesis and functionalization of cyclopentanone scaffolds.

Catalytic MethodStarting MaterialsProductCatalyst
Asymmetric CycloadditionDonor-acceptor cyclopropanes, KetenesEnantioenriched cyclopentanonesDual Lewis Acidic System
Self-Condensation/HydrogenationCyclopentanone2-CyclopentylcyclopentanoneNiO-Co3O4/TiO2
Rearrangement/HydrogenationFurfural (B47365)CyclopentanoneCopper-based catalysts

Precursors for Specialized Organic Scaffolds and Targets

The unique combination of a reactive ketone and an aromatic ring allows this compound to serve as a precursor for a variety of specialized organic scaffolds. These scaffolds can be further elaborated to generate molecules with specific biological or material properties. Chalcones containing a 4-methoxyphenyl group, which are structurally related to enone derivatives of this compound, are known precursors to a wide range of heterocyclic compounds with interesting biological activities. nih.gov

For instance, chalcones are used in the synthesis of pyrazolines, isoxazolines, and benzodiazepines, which have applications as anti-inflammatory and anticancer agents. nih.gov The synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide demonstrates the elaboration of a chalcone (B49325) structure into a more complex amide derivative. nih.gov

Furthermore, derivatives of cyclopentanone are used to construct complex polycyclic and spirocyclic systems. For example, spiro derivatives of indenoquinoxaline containing a cyclopropane (B1198618) ring have been synthesized from chalcone precursors. researchgate.net The ability to construct such intricate three-dimensional structures is of high interest in medicinal chemistry for the exploration of new chemical space.

The potential of this compound as a precursor to specialized scaffolds is highlighted by the diverse antiviral activities reported for various heterocyclic systems. For example, novel 2-thiopyrimidine-5-carbonitrile derivatives have shown promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV). ekb.eg While not directly synthesized from this compound, these structures demonstrate the utility of functionalized cyclic compounds in the development of antiviral agents. Similarly, perfluoroalkyl derivatives of the glycopeptide antibiotics teicoplanin and vancomycin (B549263) have been synthesized and shown to possess strong anti-influenza virus activity. nih.gov

Development of Chiral Auxiliaries and Ligands for Asymmetric Transformations

The development of chiral, non-racemic molecules is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral derivatives of this compound hold potential for use as chiral auxiliaries or as ligands in asymmetric catalysis, guiding the stereochemical outcome of chemical reactions.

The synthesis of enantiomerically enriched cyclopentanones is a key first step in this process. As mentioned previously, a dual Lewis acidic cooperative catalytic system has been shown to be effective for the asymmetric synthesis of substituted cyclopentanones. digitellinc.com This provides a route to chiral cyclopentanone building blocks that could be further modified.

While the direct use of this compound derivatives as chiral auxiliaries is not widely reported, the principles of asymmetric synthesis using related structures are well-established. For example, the asymmetric synthesis of cyclopropanes has been achieved using chiral sulfinylacrylonitriles, where the chiral sulfinyl group directs the stereoselective approach of a nucleophile. researchgate.net It is conceivable that a chiral derivative of this compound could be employed in a similar fashion, for instance, by converting the ketone to a chiral oxazolidinone or a related structure.

The development of chiral ligands for metal-catalyzed asymmetric reactions is another potential application. The 4-methoxyphenyl group can be functionalized to introduce coordinating atoms, and the cyclopentane (B165970) ring provides a rigid backbone to control the spatial arrangement of these coordinating groups around a metal center. Although specific examples originating from this compound are not prominent in the literature, the general strategy is a powerful one in asymmetric catalysis.

Q & A

Q. What green chemistry approaches improve sustainability in synthesizing this compound?

  • Methodology : Replace traditional solvents with ionic liquids (e.g., [BMIM][PF₆]) or use solvent-free microwave reactions. Catalytic systems like Na-HAP reduce waste (E-factor < 2) and enable recyclability (>5 cycles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.